2,2'-(Cyclobutane-1,1-diyl)diacetic acid
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Overview
Description
2,2’-(Cyclobutane-1,1-diyl)diacetic acid is an organic compound with the molecular formula C8H12O4 It is characterized by a cyclobutane ring substituted with two acetic acid groups at the 1,1-positions
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not well defined. Given the compound’s structure, it may potentially interact with pathways involving carboxylic acid metabolites. This is purely speculative and requires further investigation .
Pharmacokinetics
As a result, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Cyclobutane-1,1-diyl)diacetic acid typically involves the photodimerization of trans-cinnamic acid. This process captures and photodimerizes a metastable crystalline solid of trans-cinnamic acid to form the desired cyclobutane derivative . The reaction conditions often include exposure to ultraviolet light to facilitate the photodimerization process.
Industrial Production Methods: While specific industrial production methods for 2,2’-(Cyclobutane-1,1-diyl)diacetic acid are not extensively documented, the scalable synthesis approach mentioned above provides a foundation for potential industrial applications. The use of photodimerization in a controlled environment can be adapted for larger-scale production.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Cyclobutane-1,1-diyl)diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The acetic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts can facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
2,2’-(Cyclobutane-1,1-diyl)diacetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: The compound’s derivatives can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.
Comparison with Similar Compounds
Cyclobutane-1,1-dicarboxylic acid: Similar structure but lacks the additional acetic acid groups.
1,1-Cyclohexanediacetic acid: Contains a cyclohexane ring instead of a cyclobutane ring, leading to different chemical properties.
2,2’-(Cyclopropane-1,1-diyl)diacetic acid: Features a cyclopropane ring, resulting in different reactivity and applications.
Uniqueness: 2,2’-(Cyclobutane-1,1-diyl)diacetic acid is unique due to its cyclobutane ring, which provides a distinct rigidity and spatial arrangement. This structural feature can influence its reactivity and interactions, making it valuable for specific applications in chemistry and materials science.
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclobutyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-6(10)4-8(2-1-3-8)5-7(11)12/h1-5H2,(H,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONQUGXTXFELHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC(=O)O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595716 |
Source
|
Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1075-98-5 |
Source
|
Record name | 2,2'-(Cyclobutane-1,1-diyl)diacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(carboxymethyl)cyclobutyl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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